Broxaldine
Übersicht
Beschreibung
Broxaldine, also known as Brobenzoxaldine, is an antiprotozoal drug that can be used in the treatment of leprosy . It has a molecular formula of C17H11Br2NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with two bromine atoms and a benzoate ester group . The molecular weight is 421.083 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 421.1 g/mol. It has a XLogP3-AA value of 5.4, indicating its lipophilicity. It has no hydrogen bond donors but has three hydrogen bond acceptors .
Safety and Hazards
Wirkmechanismus
Target of Action
Broxaldine, also known as Brobenzoxaldine, is an antiprotozoal agent . It has been identified as a small-molecule inducer of Heme-Oxygenase-1 (HO-1) , an enzyme that catalyzes the breakdown of heme. HO-1 is a potential therapeutic target for acute kidney injury (AKI) .
Mode of Action
This compound interacts with its target, HO-1, by inducing its expression . The induction of HO-1 is driven by the human HO-1 promoter/enhancer . RNA sequencing has identified shared binding motifs to NRF2, a transcription factor known to regulate antioxidant genes, including HMOX1 .
Biochemical Pathways
The induction of HO-1 by this compound affects the heme degradation pathway. Heme is broken down by HO-1 into biliverdin, carbon monoxide, and iron . These products have various effects on cellular functions and can contribute to the cytoprotective effects of HO-1 .
Pharmacokinetics
The compound’s molecular weight is 421083 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The induction of HO-1 by this compound has cytoprotective effects. In vitro, the cytoprotective function of this compound was assessed against cisplatin-induced cytotoxicity and apoptosis . In vivo, delivery of this compound induced HO-1 expression in the kidneys of mice .
Eigenschaften
IUPAC Name |
(5,7-dibromo-2-methylquinolin-8-yl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTPLVAAROHGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863245 | |
Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3684-46-6 | |
Record name | 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3684-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broxaldine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Broxaldine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROXALDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is brobenzoxaldine commonly used for in a clinical setting?
A1: Brobenzoxaldine, often combined with broxyquinoline, is indicated for the treatment of intestinal amoebiasis. [] It has demonstrated efficacy in eliminating the parasite in a significant proportion of patients. [] Additionally, there are investigations into its potential use against giardiasis. [, ]
Q2: Are there any reports of adverse effects associated with brobenzoxaldine administration?
A2: While generally considered safe and effective at therapeutic doses, [] a study reported transient paresthesia in one volunteer subject during treatment with a brobenzoxaldine and broxyquinoline combination. [] Another study documented a case of impaired exercise tolerance in a healthy individual taking the same drug combination. [] Notably, a study in dogs revealed more severe toxic effects, including neurological symptoms, weight loss, and even death at higher doses. []
Q3: How does brobenzoxaldine compare to other treatments for intestinal amoebiasis?
A3: While the provided research focuses on brobenzoxaldine and its combination with broxyquinoline, it lacks direct comparisons with other established treatments for intestinal amoebiasis. Further research is needed to determine its relative efficacy and safety profile compared to alternative therapies.
Q4: What is the mechanism of action of brobenzoxaldine against Entamoeba histolytica?
A4: The provided research does not delve into the specific molecular mechanisms by which brobenzoxaldine exerts its anti-amoebic effects. Further studies are necessary to elucidate its interaction with potential targets within the parasite.
Q5: Beyond intestinal amoebiasis, are there other potential applications for brobenzoxaldine?
A5: Some studies explored its activity against other parasites like Giardia lamblia and even its potential in treating leprosy, although with limited success. [, , ] Additionally, brobenzoxaldine has shown antifungal activity in specific laboratory settings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.